REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH2:10][CH:11]=C)=[CH:6][C:3]=1[C:4]#[N:5].I([O-])(=O)(=O)=[O:14].[Na+].[OH2:19]>C(Cl)(Cl)(Cl)Cl.C(#N)C.C(Cl)Cl.O.[Ru]=O>[C:4]([C:3]1[CH:6]=[C:7]([CH2:10][C:11]([OH:14])=[O:19])[CH:8]=[CH:9][C:2]=1[F:1])#[N:5] |f:1.2,7.8|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)CC=C
|
Name
|
|
Quantity
|
8.83 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
O.[Ru]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |